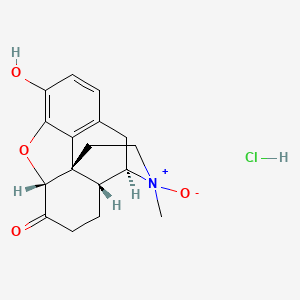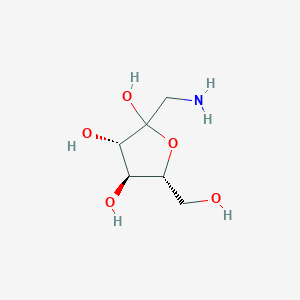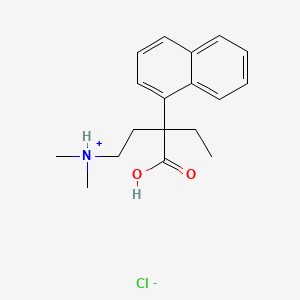
Hydromorphone N-Oxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydromorphone N-Oxide Hydrochloride is a derivative of hydromorphone, an opioid analgesic used to treat moderate to severe pain. This compound is known for its potent analgesic properties and is often used in pharmaceutical research and quality control as a reference standard .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydromorphone N-Oxide Hydrochloride typically involves the oxidation of hydromorphone. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The process is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the hydromorphone molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a pharmaceutical secondary standard, certified for use in various analytical applications .
Análisis De Reacciones Químicas
Types of Reactions
Hydromorphone N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to hydromorphone under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products
The major products formed from these reactions include hydromorphone and its various derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydromorphone N-Oxide Hydrochloride is widely used in scientific research due to its potent analgesic properties and its role as a reference standard. Some of its applications include:
Pharmaceutical Research: Used in the development and testing of new analgesic drugs.
Quality Control: Employed as a reference standard in the pharmaceutical industry to ensure the quality and consistency of hydromorphone-based products.
Analytical Chemistry: Utilized in various analytical techniques to study the properties and behavior of opioid compounds
Mecanismo De Acción
Hydromorphone N-Oxide Hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular target is the mu-opioid receptor, which is responsible for its analgesic effects. The binding of the compound to these receptors inhibits the ascending pain pathways, altering the perception and response to pain. Additionally, it causes cough suppression by direct central action in the medulla and produces generalized central nervous system depression .
Comparación Con Compuestos Similares
Hydromorphone N-Oxide Hydrochloride is unique due to its specific chemical structure and potent analgesic properties. Similar compounds include:
Hydromorphone Hydrochloride: The parent compound, used widely as an analgesic.
Oxymorphone: Another opioid analgesic with similar properties.
Hydrocodone: A less potent opioid analgesic used for moderate pain relief
In comparison, this compound is often preferred in research and quality control due to its high purity and well-defined chemical properties.
Propiedades
Fórmula molecular |
C17H20ClNO4 |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-,18?;/m0./s1 |
Clave InChI |
WADVBGSCKQJPHU-DVXRNJFZSA-N |
SMILES isomérico |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4)[O-].Cl |
SMILES canónico |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)


![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)


![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
